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Compound of Interest

2,5-Dichloropyridine-4-boronic
Compound Name: d
aci

Cat. No.: B1314938

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and analytical
methodologies for 2,5-Dichloropyridine-4-boronic acid. This compound is a key building
block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-
coupling reactions to form carbon-carbon bonds in the development of pharmaceuticals and
agrochemicals.[1] Due to the absence of publicly available raw spectral data, this guide
presents expected spectral characteristics based on the analysis of structurally similar
compounds and established analytical protocols for boronic acids.

Compound Information

A summary of the key physical and chemical properties of 2,5-Dichloropyridine-4-boronic
acid is provided below.
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Property Value Reference

CAS Number 847664-64-6 [2]

Molecular Formula CsH4BCI2NO:2 [2]

Molecular Weight 191.8 g/mol [2]
White to off-white crystalline

Appearance (2]
powder

Melting Point 202 °C [2]

Purity (typical) > 98% (by HPLC) [2]
(2,5-dichloropyridin-4-

IUPAC Name ) ] [3]
yl)boronic acid
2,5-Dichloro-4-pyridylboronic

Synonyms [2]

acid

Expected Spectral Data

The following tables summarize the anticipated spectral data for 2,5-Dichloropyridine-4-

boronic acid based on the analysis of analogous compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the

structural elucidation of this molecule. It is important to note that boronic acids can form cyclic

anhydrides (boroxines), which may lead to broader peaks in the NMR spectra.[4] Using a

coordinating solvent such as DMSO-ds is recommended to minimize this effect.[4]

Table 2.1: Predicted *H NMR Spectral Data (Solvent: DMSO-de)
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Chemical Shift Lo .
Multiplicity Assignment Notes

(ppm)
The proton at position

~8.5 s H-6 6 is expected to be a
singlet.
The proton at position

~7.9 S H-3 3 is anticipated to
appear as a singlet.
The protons of the
boronic acid group are
expected to be a
broad singlet and may

~8.3 (broad) brs B(OH)2

exchange with water
in the solvent. The
chemical shift can be

highly variable.

Table 2.2: Predicted 13C NMR Spectral Data (Solvent: DMSO-de)

Chemical Shift (ppm) Assignment Notes
Carbon bearing a chlorine
~152 C-2 _ .
atom adjacent to the nitrogen.
Carbon with a chlorine
~125 C-5 _
substituent.
The carbon attached to the
boron atom; the signal is often
~140 (broad) C-4 broadened due to quadrupolar
relaxation of the boron
nucleus.[5]
Pyridine ring carbon adjacent
~155 C-6 .
to the nitrogen.
~130 C-3 Pyridine ring carbon.
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Table 2.3: Predicted 1B NMR Spectral Data (Solvent: DMSO-de)

Chemical Shift (ppm) Notes

The 1B NMR spectrum is expected to show a

single, broad peak in this range, which is
~27-30 characteristic of trigonal boronic acids.[6] It is

advisable to use quartz NMR tubes to avoid

background signals from borosilicate glass.[7]

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the
purity of 2,5-Dichloropyridine-4-boronic acid. A typical purity level for commercial samples is
> 98%.[2]

Table 2.4: Typical HPLC Purity Data

Parameter Value

Purity >98%

) ) Typically contains small amounts of the
Impurity Profile ) ] ) )
corresponding boroxine (cyclic anhydride).

LC-MS Analysis

Liguid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight
and identify impurities. Electrospray ionization (ESI) in negative ion mode is commonly
employed for the analysis of boronic acids.[8][9]

Table 2.5: Predicted LC-MS Data (ESI Negative lon Mode)
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m/z (calculated) m/z (observed)

lon Species

Notes

190.96 ~191.0

[M-H]~

The deprotonated
molecule is the
expected parention in
negative ESI mode.
The isotopic pattern
will be characteristic
of a molecule
containing two
chlorine atoms.

MS/MS
Fragmentation:
Collision-induced
dissociation of the
parent ion is expected
to result in the loss of
water (H20) or
cleavage of the
carbon-boron bond,
providing further
structural

confirmation.[8]

Experimental Protocols

The following are detailed protocols for the spectral analysis of 2,5-Dichloropyridine-4-

boronic acid.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-10 mg of 2,5-Dichloropyridine-4-boronic acid and

dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

¢ Instrumentation: Use a 400 MHz or higher field NMR spectrometer. It is highly recommended

to use a quartz NMR tube for 1B NMR to prevent background signals from borosilicate

glass.[7]
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» 'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover the range of -2 to 12 ppm.

o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover the range of 0 to 180 ppm.

o Alarger number of scans will be required to obtain a good spectrum due to the low natural
abundance of 13C.

e 1B NMR Acquisition:
o Acquire a proton-decoupled B spectrum.
o Set the spectral width to cover a range of -100 to 100 ppm.
o Use a boron-free probe if available.

o Data Processing: Process the raw data using appropriate software. Apply Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak (DMSO at 2.50 ppm for *H and 39.52 ppm for 3C).

HPLC Protocol

o Sample Preparation: Prepare a stock solution of 2,5-Dichloropyridine-4-boronic acid at a
concentration of 1 mg/mL in a diluent of 50:50 acetonitrile:water. Further dilute to a working
concentration of approximately 0.1 mg/mL. Use aprotic solvents for the initial dissolution to
minimize hydrolysis if analyzing related boronic esters.[10]

 Instrumentation: Use an HPLC system equipped with a UV detector (PDA or variable
wavelength).
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o Chromatographic Conditions:

o Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um particle size) is a
suitable starting point.[11]

o Mobile Phase A: 0.1% Formic acid in water.

o Mobile Phase B: 0.1% Formic acid in acetonitrile.

o Gradient: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point.
o Flow Rate: 1.0 mL/min.

o Column Temperature: 30 °C.

o Detection: Monitor at 254 nm.

o Injection Volume: 10 pL.

o Data Analysis: Integrate the peak areas to determine the purity of the sample.

LC-MS Protocol

o Sample Preparation: Prepare the sample as described in the HPLC protocol, but at a lower
concentration (e.g., 10 pg/mL).

e Instrumentation: Use an LC-MS system with an electrospray ionization (ESI) source.
e LC Conditions: Use the same HPLC conditions as described above.
e MS Conditions:

o lonization Mode: ESI Negative.

[e]

Scan Range: m/z 50-500.

o

Capillary Voltage: 3.5 kV.

[¢]

Source Temperature: 120 °C.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.waters.com/nextgen/us/en/library/application-notes/2024/developing-a-separation-for-eleven-boronic-acids-using-maxpeak-premier-column-technology-on-an-arc-hplc-system.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Desolvation Temperature: 350 °C.

o Gas Flows: Optimize nitrogen desolvation and cone gas flows for the specific instrument.

» Data Analysis: Analyze the mass spectrum to confirm the molecular weight of the parent
compound and identify any impurities.

Workflow and Application Diagrams

The following diagrams, generated using the DOT language, illustrate the analytical workflow
and a key synthetic application of 2,5-Dichloropyridine-4-boronic acid.

Analytical Workflow for 2,5-Dichloropyridine-4-boronic acid

Sample Preparation

2,5-Dichloropyridine-4-boronic acid

Dissolution in appropriate solvent (e.g., DMSO-d6, ACN/H20)

NMR Spectroscopy
(1HY 13(:' llB)

¢ v Data Interpretation

Structural Elucidation Purity Assessment Molecular Weight Confirmation

Click to download full resolution via product page

Caption: General analytical workflow for the characterization of 2,5-Dichloropyridine-4-
boronic acid.
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Suzuki-Miyaura Cross-Coupling Reaction

Pd Catalyst Base
(e.g., Pd(PPhs)a) (e.g., Na2CO3)

Aryl/Heteroaryl Halide
(GR)

2,5-Dichloropyridine-4-boronic acid

Click to download full resolution via product page

Caption: Schematic of the Suzuki-Miyaura reaction utilizing 2,5-Dichloropyridine-4-boronic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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